

Ido1-IN-21 solubility and vehicle for animal studies

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Compound of Interest

Compound Name: Ido1-IN-21

Cat. No.: B15139383

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Application Notes and Protocols for Ido1-IN-21

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **Ido1-IN-21**, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and protocols for its use in animal studies. The provided methodologies are based on available data for **Ido1-IN-21** and structurally related compounds.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which can be exploited by tumors to evade immune surveillance.[2] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. **Ido1-IN-21** is a potent inhibitor of IDO1 with an IC₅₀ of 0.64 μ M and has demonstrated efficacy in inhibiting tumor growth in murine models.[3]

Data Presentation

Ido1-IN-21 Properties

Property	Value	Reference
IC50 (IDO1)	0.64 μ M	[3]
Molecular Weight	479.45 g/mol	[3]
CAS Number	2892432-98-1	

In Vivo Efficacy of Ido1-IN-21

Animal Model	Dosing Regimen	Administration Route	Effect	Reference
CT26 tumor-bearing mice	50 and 100 mg/kg, every three days for 21 days	Intraperitoneal (i.p.)	Significant suppression of tumor growth	

Solubility of Related IDO1 Inhibitors

While specific solubility data for **Ido1-IN-21** is not readily available, data for similar IDO1 inhibitors from the same supplier (MedChemExpress) can provide guidance.

Compound	Solvent	Solubility
IDO-IN-12	DMSO	100 mg/mL (240.25 mM)
IDO-IN-7	Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)	\geq 2.5 mg/mL (8.85 mM)

Experimental Protocols

Preparation of Ido1-IN-21 for In Vivo Administration

This protocol is based on a common vehicle formulation for poorly water-soluble compounds intended for intraperitoneal injection in mice. It is recommended to first perform a small-scale solubility test with **Ido1-IN-21** in this vehicle to ensure complete dissolution at the desired concentration.

Materials:

- **Ido1-IN-21** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile conical tubes
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Calculate the required amount of **Ido1-IN-21** and vehicle components based on the desired final concentration and the total volume needed for the study. For a 10 mg/mL stock solution, for example, weigh out 10 mg of **Ido1-IN-21**.
- Dissolve **Ido1-IN-21** in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the **Ido1-IN-21** powder. For the example above, to achieve a 10% DMSO concentration in the final vehicle, you would start by dissolving the 10 mg of **Ido1-IN-21** in 100 μ L of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
- Add PEG300: Add the calculated volume of PEG300 to the DMSO solution. For the 1 mL final volume example, add 400 μ L of PEG300. Vortex until the solution is homogeneous.
- Add Tween-80: Add the calculated volume of Tween-80. For the 1 mL final volume example, add 50 μ L of Tween-80. Vortex until the solution is clear and uniform.
- Add Saline: Slowly add the sterile saline to the mixture to reach the final desired volume. For the 1 mL final volume example, add 450 μ L of saline. Vortex thoroughly to ensure a stable

and clear solution.

- **Final Formulation:** The resulting solution is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- **Sterile Filtration (Optional but Recommended):** If the final solution is not prepared under strict aseptic conditions, it is advisable to filter it through a 0.22 µm sterile filter before administration to the animals.
- **Storage:** Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before use.

In Vivo Administration Protocol

Animal Model:

- CT26 tumor-bearing mice

Dosing and Administration:

- **Dose:** 50 or 100 mg/kg body weight.
- **Route of Administration:** Intraperitoneal (i.p.) injection.
- **Frequency:** Every three days.
- **Duration:** 21 consecutive days.

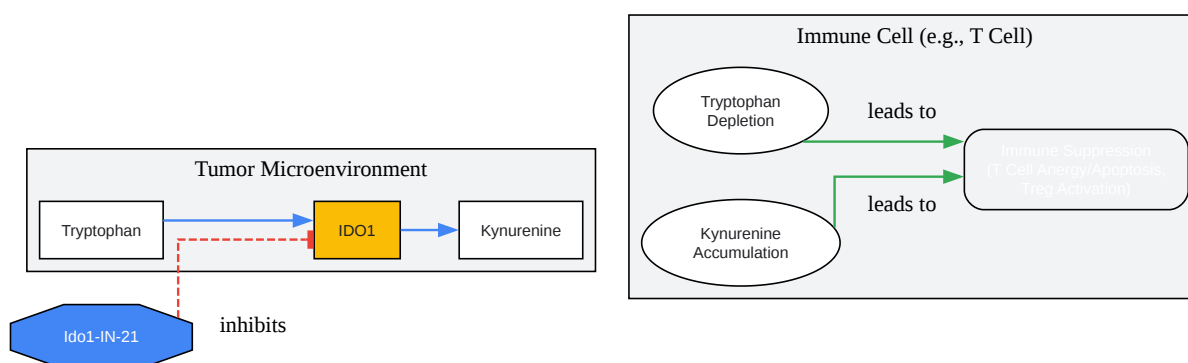
Procedure:

- Accurately weigh each mouse to determine the correct volume of the **Ido1-IN-21** formulation to be administered.
- Gently restrain the mouse.
- Administer the calculated volume of the **Ido1-IN-21** formulation via intraperitoneal injection into the lower right quadrant of the abdomen.
- Monitor the animals regularly for any signs of toxicity or adverse reactions.

- Continue the dosing regimen for the specified duration of the study.

Visualizations

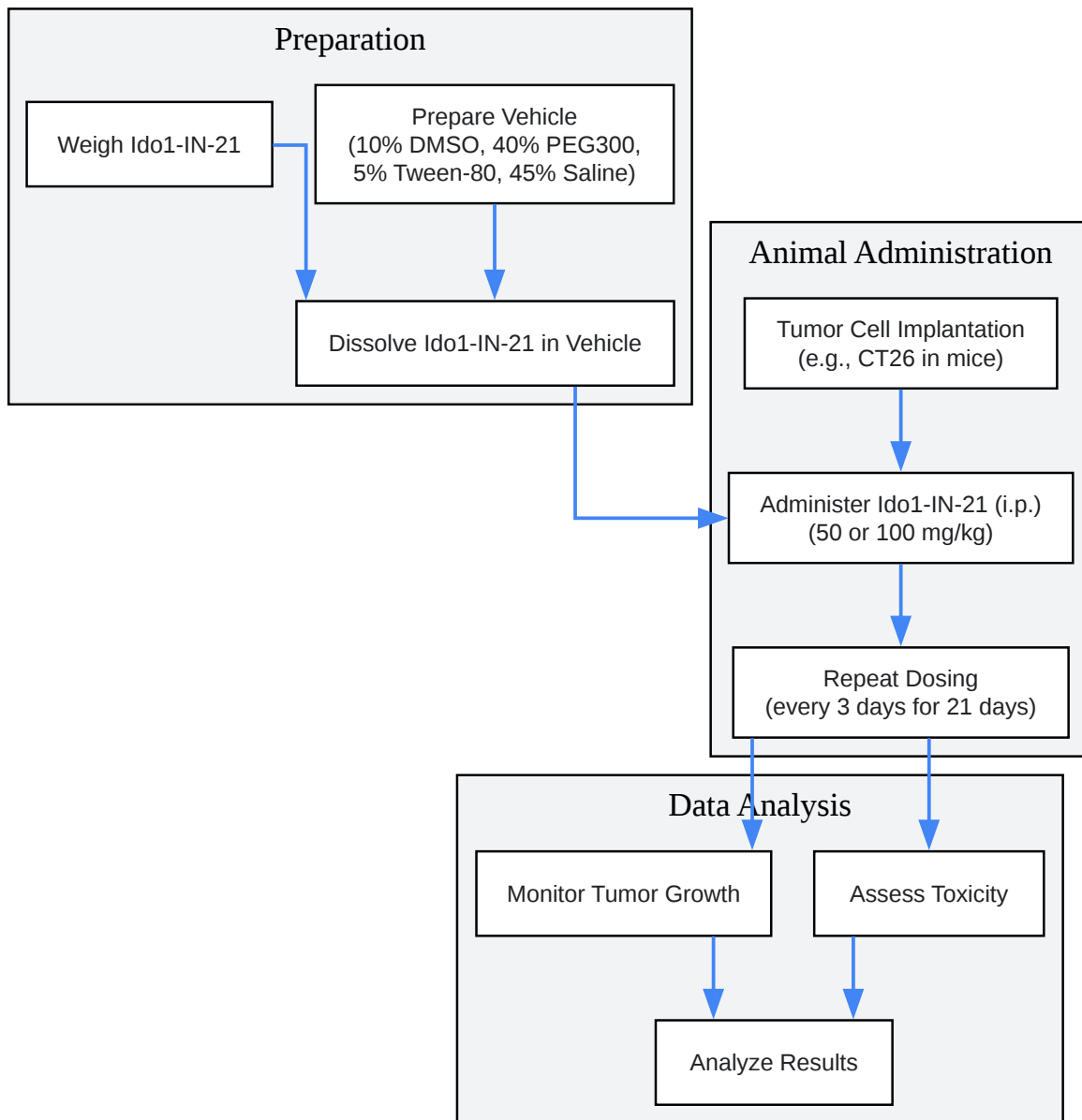
IDO1 Signaling Pathway



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Caption: IDO1 signaling pathway and the inhibitory action of **Ido1-IN-21**.

Experimental Workflow for In Vivo Study



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Caption: Workflow for in vivo efficacy testing of **Ido1-IN-21**.

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References

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- To cite this document: BenchChem. [Ido1-IN-21 solubility and vehicle for animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139383#ido1-in-21-solubility-and-vehicle-for-animal-studies]

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